Prosapogenin A

Vue d'ensemble

Description

- La Progenine III, également connue sous le nom de Prosapogenine A, est un composé naturel présent dans les plantes de Veratrum et de Dioscorea.

- Elle présente de puissantes propriétés anticancéreuses en induisant l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses humaines.

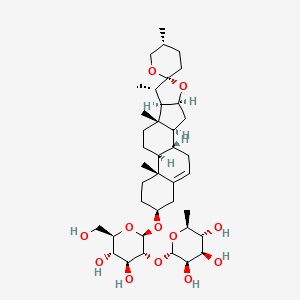

- Sa structure chimique se compose de 39 atomes de carbone, 62 atomes d'hydrogène et 12 atomes d'oxygène, avec une masse moléculaire de 722,90 g/mol .

Méthodes De Préparation

- La Progenine III peut être obtenue à partir de sources naturelles ou synthétisée.

- Sources naturelles : Extraite de Veratrum, Dioscorea japonica, Ophiopogon planiscapus, Dracaena draco et Allium vineale (ail sauvage).

- Voies de synthèse : Les méthodes de synthèse détaillées ne sont pas largement documentées, mais des recherches supplémentaires sont nécessaires pour explorer des voies de synthèse efficaces.

Analyse Des Réactions Chimiques

- La Progenine III subit diverses réactions, notamment l'oxydation, la réduction et la substitution.

- Réactifs et conditions courantes :

- Oxydation : Implique généralement des agents oxydants comme le permanganate de potassium (KMnO₄) ou l'acide chromique (H₂CrO₄).

- Réduction : Utilise des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄).

- Substitution : Peut se produire via des réactions de substitution nucléophile.

- Les principaux produits formés dépendent des conditions de réaction spécifiques et des matières premières.

Applications de recherche scientifique

- Chimie : La Progenine III sert d'intermédiaire précieux dans la synthèse d'autres composés bioactifs.

- Biologie : Les chercheurs étudient ses effets sur les voies de signalisation cellulaire, notamment l'inhibition de la signalisation STAT3.

- Médecine : Étudiée pour des thérapies anticancéreuses potentielles en raison de ses propriétés inductrices d'apoptose.

- Industrie : Des applications industrielles limitées existent actuellement, mais sa structure unique justifie une exploration plus approfondie.

Mécanisme d'action

- Les effets anticancéreux de la Progenine III impliquent l'inhibition de la voie de signalisation STAT3.

- Elle affecte également la glycolyse, perturbant le métabolisme énergétique des cellules cancéreuses.

- Les cibles moléculaires et les voies associées à son action nécessitent une élucidation plus approfondie.

Applications De Recherche Scientifique

Anticancer Properties

Prosapogenin A has demonstrated potent antineoplastic effects against various cancer cell lines. Key studies have highlighted its ability to induce apoptosis and pyroptosis in cancer cells, making it a promising candidate for cancer treatment.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

Potential Therapeutic Strategies

Given its diverse mechanisms of action, this compound presents several potential therapeutic strategies:

- Combination Therapy : Combining this compound with other chemotherapeutic agents may enhance its efficacy and reduce resistance in cancer treatment.

- Targeted Delivery Systems : Developing novel drug delivery systems could improve the bioavailability and targeting of this compound to tumor sites.

- Clinical Trials : Ongoing research should focus on clinical trials to evaluate the safety and efficacy of this compound in human subjects.

Mécanisme D'action

- Progenin III’s anti-cancer effects involve inhibiting the STAT3 signaling pathway.

- It also impacts glycolysis, disrupting energy metabolism in cancer cells.

- Molecular targets and pathways associated with its action need further elucidation.

Comparaison Avec Des Composés Similaires

- La Progenine III se distingue par ses propriétés anticancéreuses spécifiques.

- Des composés similaires comprennent d'autres saponines et glycosides stéroïdiens, mais les effets uniques de la Progenine III la distinguent .

Activité Biologique

Prosapogenin A (PA) is a bioactive compound derived from traditional Chinese medicine, particularly noted for its presence in various herbal formulations. Recent research has highlighted its significant biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

Induction of Pyroptosis

One of the most notable mechanisms through which this compound exerts its effects is by inducing GSDME-dependent pyroptosis in anaplastic thyroid cancer (ATC) cells. This process involves several key steps:

- Lysosomal Membrane Permeabilization (LMP) : PA promotes LMP, leading to the release of cathepsins.

- Caspase Activation : The released cathepsins activate caspase 8 and caspase 3, which cleave GSDME, triggering pyroptosis.

- V-ATPase Activation : PA significantly upregulates three subunits of V-ATPase (ATP6V1A, ATP6V1B2, ATP6V0C), resulting in lysosomal over-acidification that exacerbates LMP and lysosomal damage .

This mechanism has been demonstrated both in vitro and in vivo, indicating PA's potential as an antineoplastic agent against ATC.

Inhibition of the STAT3 Signaling Pathway

In addition to pyroptosis, this compound has been shown to inhibit the STAT3 signaling pathway , which is critical for tumor growth and survival. Research indicates that PA induces apoptosis in various cancer cell lines (HeLa, HepG2, MCF-7) by:

- Downregulating anti-apoptotic proteins such as Bcl-2 and survivin.

- Upregulating pro-apoptotic factors like c-myc and p21.

- Modulating glycolysis-related gene expression, thereby disrupting energy metabolism essential for cancer cell proliferation .

Case Studies and Experimental Evidence

- Anti-Cancer Activity : In a study involving anaplastic thyroid cancer cells, PA treatment led to significant cell death as evidenced by flow cytometry assays. The results showed a concentration-dependent increase in non-viable cells after PA exposure .

- Cell Viability Restoration : Co-treatment with lysosomal inhibitors such as CQ and BafA1 restored cell viability in PA-treated cells, highlighting the role of lysosomal dysfunction in PA-induced cell death .

- In Vitro Studies : Further investigations revealed that PA treatment resulted in enlarged lysosomes and increased lysosomal acidification, confirming its role as a V-ATPase agonist that modulates lysosomal function .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXIQHTUNGFJIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ophiopogonin C' | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19057-67-1 | |

| Record name | Ophiopogonin C' | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 240 °C | |

| Record name | Ophiopogonin C' | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Prosapogenin A exert its anticancer effects?

A1: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including HeLa (cervical cancer) [, , , ], HepG2 (liver cancer) [], and MCF-7 (breast cancer) [, ]. This effect is attributed, at least in part, to its ability to inhibit the STAT3 signaling pathway [, ], a critical pathway often dysregulated in cancer, contributing to uncontrolled cell growth and survival.

Q2: Does this compound affect cellular metabolism?

A2: Yes, research suggests that this compound can modulate glycometabolism in cancer cells [, ]. Specifically, it has been shown to downregulate the expression of genes involved in glycolysis, such as GLUT1, HK (hexokinase), and PFKL (phosphofructokinase 1) []. This metabolic reprogramming may contribute to its anticancer activity by depriving cancer cells of essential energy sources.

Q3: Does the sugar moiety of this compound play a role in its immunomodulatory activity?

A3: Studies on Formosanin C, a diosgenin glycoside that yields this compound upon hydrolysis, suggest that the sugar moiety significantly influences its immunomodulatory effects []. While both compounds stimulated the proliferation of Con A-stimulated lymphocytes, Formosanin C exhibited higher potency. Further hydrolysis to Trillin and diosgenin abolished this activity, highlighting the importance of the sugar moiety for optimal immunomodulatory activity [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C39H62O12 and a molecular weight of 722.9 g/mol.

Q5: Which spectroscopic techniques are used to characterize this compound?

A5: Researchers commonly employ a combination of spectroscopic techniques to elucidate the structure of this compound. These include nuclear magnetic resonance spectroscopy (NMR) (both 1H and 13C), mass spectrometry (MS), infrared spectroscopy (IR), and two-dimensional NMR techniques (2D-NMR) like COSY, HMBC, NOESY, and TOCSY [, , , , ].

Q6: What are the common sources of this compound?

A6: this compound is primarily found in plants belonging to the Dioscorea genus, commonly known as yams. Examples include Dioscorea zingiberensis [, , , , ], Dioscorea birmanica [, , ], Dioscorea villosa [, ], Dioscorea parviflora [], Dioscorea cayenensis [], and Dioscorea futschauensis []. Other plant sources include Smilax china [], Paris polyphylla [, ], Rhapis exelsa [], Costus lacerus [], Cordyline australis [], Allium gramineum [], and Ophiopogon planiscapus [].

Q7: How is this compound typically extracted and isolated?

A7: this compound is typically extracted from plant materials using solvents like methanol or ethanol. The extracts are then subjected to various chromatographic techniques such as silica gel column chromatography, reversed-phase high-performance liquid chromatography (HPLC), and centrifugal partition chromatography for purification and isolation [, , , , , ].

Q8: Can the content of this compound be enhanced in plants?

A8: Yes, studies have shown that enzymatic hydrolysis of Dioscorea zingiberensis using xylanase can significantly increase the content of this compound, along with other spirostanol saponins []. This enzymatic approach presents a promising strategy for enhancing the yield of valuable bioactive compounds like this compound from natural sources.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.